molecular formula C32H36F3N5O11 B12699012 (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone CAS No. 65274-68-2

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone

Cat. No.: B12699012
CAS No.: 65274-68-2
M. Wt: 723.6 g/mol
InChI Key: VBYNCUINSXRBBB-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and multiple piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine rings and the introduction of the trifluoromethyl and nitrophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The trifluoromethyl and nitrophenyl groups are known to enhance the biological activity of compounds, making them promising candidates for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone apart is its combination of trifluoromethyl and nitrophenyl groups, which confer unique chemical and biological properties. These features make it a versatile compound with a wide range of applications in research and industry.

Properties

CAS No.

65274-68-2

Molecular Formula

C32H36F3N5O11

Molecular Weight

723.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H28F3N5O3.2C4H4O4/c25-24(26,27)20-2-1-3-22(18-20)30-14-10-28(11-15-30)8-9-29-12-16-31(17-13-29)23(33)19-4-6-21(7-5-19)32(34)35;2*5-3(6)1-2-4(7)8/h1-7,18H,8-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

VBYNCUINSXRBBB-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC=CC(=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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